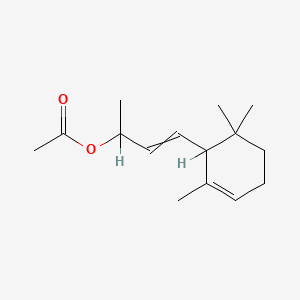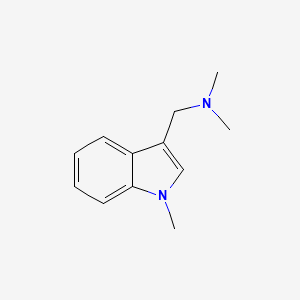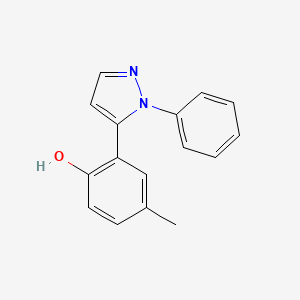![molecular formula C8H17NOS B1619492 S-[2-(dimethylamino)ethyl] butanethioate CAS No. 63512-62-9](/img/structure/B1619492.png)
S-[2-(dimethylamino)ethyl] butanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2-(dimethylamino)ethyl] butanethioate, also known as S-butyrylthiocholine, is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(dimethylamino)ethyl] butanethioate typically involves the esterification of butanethioic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
Butanethioic acid+2-(dimethylamino)ethanol→S-[2-(dimethylamino)ethyl] butanethioate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
S-[2-(dimethylamino)ethyl] butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Wissenschaftliche Forschungsanwendungen
S-[2-(dimethylamino)ethyl] butanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in enzymatic assays to study the activity of cholinesterase enzymes.
Medicine: It is used in the development of drugs targeting cholinergic systems and in the study of neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of S-[2-(dimethylamino)ethyl] butanethioate involves its interaction with cholinesterase enzymes. The compound acts as a substrate for these enzymes, leading to the hydrolysis of the ester bond and the release of butanethioic acid and 2-(dimethylamino)ethanol. This reaction is important for studying the activity and inhibition of cholinesterase enzymes, which are involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-acetylthiocholine: Similar in structure but with an acetyl group instead of a butanoyl group.
S-propionylthiocholine: Similar in structure but with a propionyl group instead of a butanoyl group.
S-benzoylthiocholine: Similar in structure but with a benzoyl group instead of a butanoyl group.
Uniqueness
S-[2-(dimethylamino)ethyl] butanethioate is unique due to its specific structure, which allows it to interact with cholinesterase enzymes in a distinct manner. This makes it a valuable tool in biochemical research for studying enzyme activity and inhibition .
Eigenschaften
CAS-Nummer |
63512-62-9 |
|---|---|
Molekularformel |
C8H17NOS |
Molekulargewicht |
175.29 g/mol |
IUPAC-Name |
S-[2-(dimethylamino)ethyl] butanethioate |
InChI |
InChI=1S/C8H17NOS/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3 |
InChI-Schlüssel |
DSJJEJHMVGHXTN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)SCCN(C)C |
Kanonische SMILES |
CCCC(=O)SCCN(C)C |
Key on ui other cas no. |
63512-62-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















